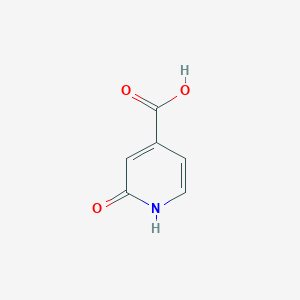

2-Hydroxyisonicotinic Acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHCJLRTXPHUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944942 | |

| Record name | 2-Hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-72-0 | |

| Record name | 22282-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure, Tautomerism, and Polymorphism of 2 Hydroxypyridinecarboxylic Acids

Elucidation of Tautomeric Equilibria in 2-Hydroxynicotinic Acid (3-Carboxylic Acid Isomer) and Related Analogues

2-Hydroxynicotinic acid (2-HNA) and its analogues exhibit tautomerism, a phenomenon where molecules with the same molecular formula exist in different structural forms, or tautomers, that can readily interconvert. uky.eduunipd.it The position of this equilibrium is sensitive to the physical state (solid or solution) and the molecular environment. uky.edu

In the solid state, 2-hydroxynicotinic acid predominantly exists as its keto tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). researchgate.netrsc.org This preference for the keto form is supported by both experimental data, such as FT-IR spectroscopy which shows bands typical of N-H and C=O stretching frequencies, and theoretical calculations. nih.gov Computational studies have shown that the 2-ODHPCA tautomer is energetically more favored than the enol form, 2-HNA. researchgate.netnih.gov

The tautomeric equilibrium can shift in solution. For instance, 2-hydroxypyridine (B17775), a related compound, can exist as either the enol or keto form depending on the polarity of the solvent. uky.edu The acid-base equilibria of 2-hydroxynicotinic acid in a water-ethanol medium have been studied, revealing shifts between different species at varying pH values. psu.edu Specifically, two equilibria are established in solutions with pH values from approximately 3 to 10.5. psu.edu

In contrast to 2-HNA, other isomers like 4-hydroxynicotinic acid (4-HNA) can favor the hydroxy (enol) form in the gas phase, while for 6-hydroxynicotinic acid (6-HNA), there is no strong dominance of one tautomer over the other. nih.govresearchgate.net 5-hydroxynicotinic acid is likely to be present as the hydroxy tautomer. nih.govresearchgate.net

Intramolecular hydrogen bonding plays a crucial role in stabilizing the predominant tautomeric form. In the solid state, the keto tautomer of 2-HNA, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, is stabilized by an intramolecular hydrogen bond between the carboxylic acid group and the ketonic oxygen. This interaction significantly influences the compound's chemical reactivity and physical properties. The presence of a resonance-assisted hydrogen bond, where the strength of the bond is influenced by the delocalization of π-electrons in the molecule, is a key factor. nih.gov The characteristics of this intramolecular hydrogen bond are primarily determined by the π-component of the electron density within the resonant spacer of the molecule. nih.gov

Advanced Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Pathways

The creation of 2-hydroxyisonicotinic acid can be achieved through several synthetic routes, each with distinct advantages and procedural nuances.

A common and straightforward method for synthesizing this compound involves the hydrolysis of precursor compounds. One such precursor is 3-cyano-2-pyridone, which can be converted to the target compound by heating under reflux with concentrated hydrochloric acid. Following the reaction, the mixture is cooled, leading to the precipitation of this compound, which is then collected by filtration. This method is valued for its simplicity and minimal solvent requirements.

Another key precursor is 2-chloronicotinonitrile. The hydrolysis of this compound, typically using concentrated hydrochloric acid under reflux, also yields this compound. google.com The reaction is followed by cooling and pH adjustment to precipitate the product. google.com

A detailed example of the hydrolytic route from 3-cyano-2-pyridone is presented below:

| Reactants | Conditions | Workup |

|---|

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing this compound and its derivatives. e-journals.inresearchgate.net This technique offers significant advantages over conventional heating methods, including shorter reaction times and often higher yields. e-journals.in For instance, the synthesis of this compound from 2-chloronicotinic acid can be achieved by adding concentrated HCl and glacial acetic acid to an aqueous suspension of the starting material and irradiating the mixture in a microwave oven. e-journals.in This green chemistry approach is noteworthy for its efficiency. e-journals.in

The synthesis of metal complexes of this compound has also been successfully carried out using microwave irradiation. e-journals.inresearchgate.net In a typical procedure, an aqueous solution of the metal chloride is added to a basic solution of this compound, and the mixture is irradiated in a microwave oven for a few minutes. e-journals.in

| Reactants | Microwave Conditions | Duration |

| 2.0 mmol this compound, 1.0 mmol divalent metal chloride | Medium power level (600W) | 2 to 4 minutes |

Beyond hydrolytic and microwave-assisted methods, other synthetic strategies have been developed. One such approach starts from 3-bromo-2-hydroxypyridine. chembk.com This method involves a Grignard reaction followed by the introduction of a carboxyl group using dry carbon dioxide to yield this compound. chembk.com

Another route involves the oxidation of 2-mercaptonicotinic acid using an oxidizing agent like potassium permanganate (B83412) or iodine. core.ac.uk However, this can sometimes lead to the formation of 2-sulfonicotinic acid. core.ac.uk The choice of synthetic route often depends on the availability of starting materials, desired yield, and the scale of the reaction.

Derivatization and Functional Group Transformations

The structure of this compound allows for various chemical modifications, enabling the synthesis of a wide range of derivatives.

The pyridine (B92270) ring of this compound can be halogenated to introduce chlorine or bromine atoms. google.com For example, 5-chloro-2-hydroxynicotinic acid can be prepared by reacting 2-hydroxynicotinic acid with sodium hypochlorite (B82951) in an aqueous solution. google.com The halogenation can also be achieved using a hypohalous acid in a concentrated halogen acid. google.com The resulting halogenated product is often soluble in the acidic solution and can be precipitated by dilution with water or by adjusting the pH. google.com The introduction of a bromine atom at the 5-position is also a known transformation, yielding 5-bromo-2-hydroxynicotinic acid. cymitquimica.com

Sulfonate Formation

The formation of sulfonates from this compound is a key transformation for introducing the sulfonate group, which can alter the compound's solubility and biological activity. This reaction typically involves the condensation of this compound with sulfonate precursors.

One reported method involves the condensation with ethylsulfonate precursors in acetonitrile, which results in the formation of sulfonated derivatives with a high yield of 89% as determined by HPLC. This process highlights an efficient pathway to access these derivatives.

The introduction of alkylsulfonate groups has been explored to create water-tracing compounds. The synthesis of 1,3-disubstituted 2-pyridones, including derivatives of this compound, with alkylsulfonate moieties aims to enhance water solubility and provide unique identifiers for tracking water flow. uwyo.edu

Table 1: Sulfonate Formation from this compound

| Reactant | Reagent/Solvent | Product | Yield | Reference |

|---|

Oxidation and Reduction Pathways

The oxidation and reduction of this compound and its derivatives lead to a variety of functionalized pyridine compounds, which are valuable in medicinal chemistry. The reactivity of this compound in these transformations is influenced by its predominant existence as the keto tautomer, 2-oxo-1,2-dihydropyridine-4-carboxylic acid, in the solid state. This tautomeric form can affect reaction pathways.

Oxidation:

Direct oxidation of this compound using conventional oxidizing agents like potassium permanganate (KMnO₄) can be challenging due to the stability of the keto form. An alternative strategy involves starting with a precursor like 2-chloronicotinic acid, which can be oxidized to an N-oxide intermediate and then hydrolyzed to yield this compound.

In microbial systems, this compound is an intermediate in the metabolic pathway of isonicotinic acid. Sarcina sp. can metabolize isonicotinic acid to this compound and subsequently to 2,6-dihydroxyisonicotinic acid (citrazinic acid). ias.ac.in The enzymes responsible for these hydroxylations have been identified as high molecular weight flavoproteins. ias.ac.inias.ac.in A derivative, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid, can be oxidized to form 5-(4-Chloro-2-methoxyphenyl)-2-oxoisonicotinic acid. smolecule.com

Reduction:

The reduction of derivatives of this compound is also a significant transformation. For example, the nitro group of a precursor to 5-(4-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid can be reduced to an amine group during its synthesis. smolecule.com In the microbial degradation of pyridine-N-oxide, one possible pathway involves its reduction to pyridine. ias.ac.in

Table 2: Examples of Oxidation and Reduction Reactions

| Starting Material | Reagent/Condition | Product | Pathway | Reference |

|---|---|---|---|---|

| Isonicotinic acid | Sarcina sp. | This compound | Microbial Oxidation | ias.ac.in |

| This compound | Sarcina sp. | 2,6-Dihydroxyisonicotinic acid (Citrazinic acid) | Microbial Oxidation | ias.ac.in |

| 5-(4-Chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid | Oxidation | 5-(4-Chloro-2-methoxyphenyl)-2-oxoisonicotinic acid | Chemical Oxidation | smolecule.com |

| 4-chloro-2-methoxy-nitrobenzene | Reduction | 4-chloro-2-methoxy-aniline | Chemical Reduction | smolecule.com |

N-Oxide Derivatives

The N-oxide of nicotinic acid is a key precursor in some synthetic routes to this compound and its derivatives. The formation of the N-oxide activates the pyridine ring, facilitating subsequent transformations.

A method for producing 2-hydroxynicotinic acid derivatives involves the reaction of a nicotinic acid N-oxide derivative with an organic base in the presence of phosphorus oxytrichloride. google.com This one-step process offers a high-yield synthesis from inexpensive starting materials. google.com For instance, reacting nicotinic acid N-oxide with tri-n-butylamine and phosphorus oxytrichloride yielded 2-hydroxynicotinic acid with a 64% yield. google.com

The synthesis of 2-chloronicotinic acid, a precursor to this compound, can be achieved through the chlorination of nicotinic acid N-oxide. uwyo.eduwikipedia.org A large-scale synthesis of nicotinic acid N-oxide has been reported by refluxing nicotinic acid with 30% hydrogen peroxide in glacial acetic acid. uwyo.edu

Table 3: Synthesis involving N-Oxide Derivatives

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nicotinic acid N-oxide | Phosphorus oxytrichloride, Tri-n-butylamine | 2-Hydroxynicotinic acid | 64% | google.com |

| Nicotinic acid | 30% Hydrogen peroxide, Glacial acetic acid | Nicotinic acid N-oxide | Not specified | uwyo.edu |

Coordination Chemistry and Metallobiomolecule Research

Ligand Design and Chelation Properties

The presence of multiple functional groups—specifically the pyridyl nitrogen, the hydroxyl oxygen, and the two oxygen atoms of the carboxyl group—makes 2-hydroxyisonicotinic acid a multidentate ligand capable of various bonding modes. jocpr.com This versatility is a key aspect of its utility in ligand design, particularly for sequestering specific metal ions. Research has highlighted its potential as a chelating agent for clinically relevant metals like iron(III). researchgate.net

This compound can coordinate with metal ions in several ways, depending on the metal ion's size, charge, and coordination preferences. One of the prominent coordination modes is O,O-chelation , where the metal ion binds to the oxygen atoms of the deprotonated hydroxyl and carboxylate groups. This mode has been explicitly confirmed through X-ray diffraction in complexes with lanthanide(III) ions. reading.ac.uk In these structures, the ligand forms a stable chelate ring with the metal center via these two oxygen atoms. reading.ac.uk

Another potential mode is N,O-chelation , involving the pyridine (B92270) nitrogen and one of the oxygen donors. While not as commonly cited for this compound itself in the reviewed literature, this binding mode is well-established for related picolinic acid derivatives, where coordination occurs between the pyridine nitrogen and the carbonyl oxygen of the adjacent carboxylic acid group.

The flexibility in coordination allows for the formation of mononuclear or polynuclear complexes with varied structures and stabilities.

The chelation process is highly dependent on the pH of the solution, which dictates the protonation state of the ligand's functional groups. This compound (represented as H₂L) has two primary deprotonation steps: one for the carboxylic acid proton and one for the hydroxyl proton. While specific pKa values were not detailed in the provided search results, the binding behavior is characteristic of hydroxypyridinecarboxylic acids.

Studies on the complexation with iron(III) and zinc(II) have been conducted through potentiometric titrations, which are used to determine these protonation constants and the subsequent stability constants of the metal complexes. researchgate.netresearchgate.net The formation of stable complexes at low pH suggests strong binding, as the ligand can effectively compete with protons to coordinate with the metal ion. researchgate.net For instance, in the case of Ga³⁺, a surrogate for Fe³⁺, the ligand binds in its monodeprotonated form (HL⁻) at a very low pH. researchgate.net This indicates a high affinity for trivalent metal ions, a crucial characteristic for effective chelating agents.

Synthesis and Characterization of Metal Complexes

A significant body of research has been dedicated to the synthesis and characterization of metal complexes involving this compound and its derivatives. These studies employ a range of analytical techniques, including elemental analysis, infrared (IR) and UV-visible spectroscopy, thermogravimetric analysis (TGA), and X-ray crystallography to elucidate the structure and properties of the resulting compounds. jocpr.comreading.ac.ukresearchgate.net

This compound readily forms complexes with a variety of first-row transition metals. In one study, octahedral complexes of Fe(II), Cu(II), and Zn(II) with this compound and hydrazine (B178648) hydrate (B1144303) were synthesized. researchgate.net In these complexes, the this compound acts as a bidentate ligand, coordinating through the hydroxyl and carboxyl groups. researchgate.net

The interaction between zinc(II) and 2-hydroxynicotinic acid has been investigated by potentiometric titrations, confirming the formation of mononuclear complexes. researchgate.net Similarly, derivatives of isonicotinic acid have been used to synthesize complexes with Cu(II), Ni(II), Co(II), Mn(II), and Fe(III), resulting in complexes with typically octahedral geometries. nih.gov

Table 1: Selected Transition Metal Complexes of this compound Derivatives and Their Characterization

| Metal Ion | Complex Formula/Type | Coordination Geometry | Characterization Techniques |

|---|---|---|---|

| Fe(II), Cu(II), Zn(II) | M[(C₆H₃NO₃)(N₂H₄)₂]H₂O | Octahedral | Elemental Analysis, IR, TGA researchgate.net |

| Cu(II), Ni(II), Co(II), Mn(II), Fe(III) | Mononuclear (1:1 or 1:2 Metal:Ligand) | Octahedral (except Cu(II)) | Elemental Analysis, IR, UV-vis, Mass Spec, ¹H NMR, Magnetic Moment, Conductance, TGA nih.gov |

| Zn(II) | Mononuclear | Not Specified | Potentiometric Titrations, UV-Vis, ¹H NMR researchgate.net |

The coordination chemistry of this compound with lanthanide ions is of particular interest due to the potential photoluminescent properties of the resulting complexes. A series of complexes with the general formula [Ln(HnicO)₂(μ-HnicO)(H₂O)]·nH₂O (where Ln = Eu, Gd, Tb, Er, Tm) have been successfully prepared. reading.ac.uk

X-ray diffraction studies on the terbium(III) and europium(III) analogues confirmed that the 2-hydroxynicotinate ligand coordinates through O,O-chelation. reading.ac.uk These complexes exhibit interesting photoluminescence properties, with the ligand acting as an "antenna" to absorb energy and transfer it to the lanthanide ion, which then emits light at its characteristic wavelength. reading.ac.uk For the Eu(III) complex, a quantum efficiency of around 30% was determined for the ⁵D₀ emitting state. reading.ac.uk

Table 2: Luminescence Properties of Eu(III) and Tb(III) Complexes with 2-Hydroxynicotinic Acid

| Lanthanide Ion | Emitting State | Lifetime (ms) | Quantum Efficiency |

|---|---|---|---|

| Eu(III) | ⁵D₀ | 0.592 ± 0.007 reading.ac.uk | ~30% reading.ac.uk |

| Tb(III) | ⁵D₄ | 0.113 ± 0.002 reading.ac.uk | Not Reported |

The ability of this compound to chelate biologically important, and potentially toxic, metal ions like iron(III) and aluminum(III) has been a key area of investigation. The formation of several mononuclear complexes between iron(III) and this compound has been studied in aqueous solution using potentiometric titrations and UV measurements. researchgate.net

The high affinity of hydroxypyridinone-based ligands for hard metal ions like Fe(III) and Al(III) is well-documented. mdpi.com These ligands are capable of forming very stable complexes, which is a critical feature for developing therapeutic chelating agents to treat metal overload disorders. mdpi.com While specific stability constants for Al(III) with this compound were not found, studies on similar ligands suggest that it would also form stable complexes with this metal ion. mdpi.com The strength of this binding makes these compounds promising candidates for further development in medicinal chemistry.

Polymeric and Supramolecular Coordination Structures

While extensive research on the polymeric and supramolecular structures of this compound is still emerging, studies on its isomers, such as 2-hydroxynicotinic acid and 5-hydroxynicotinic acid, provide significant insights into its coordination behavior. These related compounds demonstrate a propensity for forming both high-dimensional coordination polymers and elegant supramolecular assemblies through a combination of metal-ligand bonds and non-covalent interactions.

For instance, a zinc(II)-based metal-organic framework (MOF) synthesized with 2-hydroxynicotinic acid has been shown to form a three-dimensional porous framework. In this structure, the ligand coordinates to the zinc centers, creating a robust and extended network. Similarly, a coordination polymer of zinc with 5-hydroxynicotinate results in a three-dimensional framework structure where the ligand bridges the metal ions. nih.gov

Beyond the formation of continuous polymeric networks, mononuclear complexes of related hydroxynicotinic acids can serve as building blocks for supramolecular structures. These discrete units can self-assemble through weaker forces such as hydrogen bonding and π-π stacking interactions, extending their dimensionality. For example, a mononuclear 0D square planar complex of copper(II) with 2-hydroxynicotinic acid extends into a more complex architecture through these non-covalent interactions. This highlights the crucial role of hydrogen bonds in consolidating the crystal packing of such compounds. nih.gov The ability of the hydroxyl and carboxyl groups of this compound to participate in hydrogen bonding suggests a similar capacity for forming extensive supramolecular networks.

These extended structures are of significant interest in materials science for their potential applications in areas such as catalysis, gas storage, and molecular recognition. The specific geometry and connectivity within these polymeric and supramolecular frameworks are dictated by the coordination preferences of the metal ion and the versatile binding modes of the this compound ligand.

Functional Properties of Metal Complexes

The incorporation of metal ions into coordination complexes with this compound can give rise to a variety of functional properties. These properties are a direct consequence of the interplay between the electronic characteristics of the metal center and the ligand.

Photoluminescence and Energy Transfer Mechanisms

Metal complexes of this compound and its isomers are known to exhibit photoluminescent properties. A notable example is a zinc-based MOF with 2-hydroxynicotinate, which displays blue light emission. The luminescence in such complexes often arises from ligand-centered transitions, which can be perturbed by coordination to the metal ion.

In the case of lanthanide complexes, a key mechanism for their characteristic luminescence is the "antenna effect." In this process, the organic ligand, in this case, this compound, acts as an antenna by absorbing light and then transferring the excitation energy to the lanthanide ion. This intramolecular energy transfer populates the emissive excited states of the lanthanide, leading to its sharp, characteristic emission bands. The efficiency of this energy transfer is a critical factor in the brightness of the lanthanide luminescence. For this to occur, the triplet state energy of the ligand must be appropriately matched with the energy of the accepting level of the lanthanide ion.

The study of such complexes is crucial for the development of new luminescent materials for applications in lighting, displays, and biological imaging.

Magnetic Interactions in Coordination Polymers

While specific studies on the magnetic properties of this compound coordination polymers are not yet widely reported, the principles of magnetic interactions in such systems are well-established. When paramagnetic metal ions, such as certain transition metals or lanthanides, are incorporated into a coordination polymer, magnetic interactions can occur between the metal centers.

These interactions are typically mediated by the bridging ligands that connect the metal ions. The nature and strength of the magnetic coupling, whether ferromagnetic (alignment of spins) or antiferromagnetic (anti-parallel alignment of spins), depend on several factors. These include the distance between the metal centers, the geometry of the bridging pathway, and the nature of the orbitals involved in the exchange interaction. For example, in many coordination polymers, antiferromagnetic interactions are predominant. nih.gov

The magnetic susceptibility of these materials is temperature-dependent. For paramagnetic materials, the magnetic susceptibility typically increases as the temperature decreases. In systems with significant magnetic coupling, deviations from this behavior are observed, and in some cases, long-range magnetic ordering can occur at low temperatures. nih.gov The investigation of these magnetic properties is fundamental to the design of molecular-based magnets and materials with novel magnetic phenomena.

Non-linear Optical (NLO) Behavior of Metal-Organic Frameworks

Metal-organic frameworks that crystallize in non-centrosymmetric space groups are candidates for exhibiting second-order non-linear optical (NLO) properties. This is a critical requirement for materials to display effects such as second-harmonic generation (SHG), where light of a specific frequency is converted to light of double that frequency.

A zinc(II)-based MOF incorporating the isomeric ligand 2-hydroxynicotinic acid provides a concrete example of this phenomenon. This particular MOF crystallizes in a non-centrosymmetric space group and has been shown to exhibit a modest SHG intensity. The NLO response in such materials originates from the alignment of molecular dipoles within the crystalline lattice. The design and synthesis of new MOFs with enhanced NLO properties is an active area of research, with potential applications in optical communications, data processing, and laser technology.

Biological and Biochemical Research

Enzymatic Inhibition Studies

2-Hydroxyisonicotinic acid, also known as 2-hydroxynicotinic acid (2-HNA), has been a subject of significant interest in biochemical research, primarily for its role as an enzyme inhibitor. Its activity is particularly notable in the context of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis, a critical cellular process for energy metabolism and signaling.

2-HNA is recognized as an inhibitor of Nicotinic Acid Phosphoribosyltransferase (NAPRT), the rate-limiting enzyme in the Preiss-Handler pathway of NAD+ synthesis. nih.govunivpm.it This pathway utilizes nicotinic acid (NA) as a precursor to produce NAD+. researchgate.net The inhibition of NAPRT by 2-HNA has been confirmed in multiple studies, making it a valuable tool for investigating the roles of this specific NAD+ biosynthetic route. nih.govnih.gov

Research into the inhibitory mechanism of 2-HNA against NAPRT indicates that it functions as a competitive inhibitor. mdpi.com This means that 2-HNA competes with the enzyme's natural substrate, nicotinic acid (NA), for binding to the active site of the NAPRT enzyme. khanacademy.org The structural similarity between 2-HNA and NA allows it to occupy the active site, thereby preventing the enzyme from catalyzing its normal reaction. One study determined the apparent inhibition constant (Ki) for 2-HNA, quantifying its potency as a competitive inhibitor. mdpi.com

| Inhibitor | Target Enzyme | Mechanism of Action | Apparent Ki |

| 2-Hydroxynicotinic acid (2-HNA) | Human NAPRT | Competitive | 230 µM mdpi.com |

The Preiss-Handler pathway is a crucial route for NAD+ production, converting nicotinic acid into NAD+ through a series of enzymatic steps. nih.govmdpi.com The first and rate-limiting step is catalyzed by NAPRT, which converts NA and phosphoribosyl pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN). univpm.it Subsequent reactions convert NAMN to nicotinic acid adenine dinucleotide (NAAD) and finally to NAD+. nih.govnih.gov By competitively inhibiting NAPRT, 2-HNA directly obstructs the initial step of this pathway. nih.govmdpi.com This blockage prevents the synthesis of NAMN, effectively halting the entire Preiss-Handler pathway and reducing the cell's ability to produce NAD+ from nicotinic acid. univpm.it

| Treatment Condition (OVCAR-5 Cells) | % Decrease in Intracellular NAD+ |

| 30 nM FK866 | 24% nih.gov |

| 30 nM FK866 + 1 mM 2-HNA | 86% nih.gov |

A key area of research for 2-HNA is its synergistic activity with inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). nih.gov NAMPT is the key enzyme in the salvage pathway, which synthesizes NAD+ from nicotinamide. nih.govnih.gov Many cancer cells rely on either the NAMPT-driven salvage pathway or the NAPRT-driven Preiss-Handler pathway for their NAD+ supply. nih.gov When treated with a NAMPT inhibitor (like FK866 or GNE-617), cancer cells that also express NAPRT can bypass the blockage by relying on the Preiss-Handler pathway for NAD+ production. nih.govoaepublish.com

By simultaneously inhibiting NAPRT, 2-HNA closes this escape route. nih.govnih.gov This dual blockade of both major NAD+ synthesis pathways leads to a severe depletion of cellular NAD+, resulting in a synergistic anti-tumor effect. nih.govmdpi.com Studies have shown that exposing NAPRT-positive ovarian and pancreatic cancer cells to 2-HNA sensitizes them to NAMPT inhibitors, an effect that mimics the genetic silencing of the NAPRT gene. nih.govoaepublish.com This synergistic interaction enhances the efficacy of NAMPT inhibitors and overcomes a key mechanism of resistance. mdpi.com

A significant challenge in the clinical development of NAMPT inhibitors as cancer therapies is the emergence of drug resistance. nih.govoaepublish.com One of the primary mechanisms of acquired resistance is the upregulation of compensatory NAD+ production pathways. researchgate.netnih.gov In tumors that are proficient in the Preiss-Handler pathway, the NAPRT enzyme plays a central role in this resistance. researchgate.net

When the NAMPT-dependent salvage pathway is blocked, cancer cells can survive by increasing their reliance on NAD+ synthesis from nicotinic acid via NAPRT. nih.gov Consequently, high expression levels of NAPRT in tumors are often associated with intrinsic insensitivity and acquired resistance to NAMPT inhibitors. nih.govoaepublish.com The amplification and overexpression of the NAPRT gene is a documented mechanism of resistance in various cancer models. nih.govoaepublish.com Inhibiting NAPRT activity with 2-HNA has been shown to reverse this resistance, re-sensitizing cancer cells to the effects of NAMPT inhibitors both in vitro and in vivo. nih.govnih.govoaepublish.com

Inhibition of Nicotinic Acid Phosphoribosyltransferase (NAPRT)

Microbial Metabolism and Transformation Pathways

The transformation of this compound by microorganisms is a key area of biochemical research, shedding light on metabolic pathways and enzymatic activities.

Formation from Isonicotinic Acid and Isoniazid (B1672263) by Bacterial Strains (e.g., Sarcina sp.)

Certain bacterial strains are capable of metabolizing isonicotinic acid and the antitubercular drug isoniazid, leading to the formation of this compound. A notable example is Sarcina sp., which transforms both isonicotinic acid and isoniazid into this compound as one of the primary metabolites. mdpi.com In the metabolic pathway of isoniazid, it is first hydrolyzed by amidases into isonicotinic acid and hydrazine (B178648). mdpi.comdovepress.com Subsequently, isonicotinic acid is hydroxylated to produce this compound. mdpi.com

Table 1: Microbial Formation of this compound

| Precursor Compound | Bacterial Strain | Key Metabolite Formed |

|---|---|---|

| Isonicotinic Acid | Sarcina sp. | This compound |

Enzymatic Activities Involved in Microbial Degradation (e.g., hydroxylases)

The microbial degradation of these compounds is facilitated by specific enzymes. Cell-free extracts of Sarcina sp. grown on isoniazid or isonicotinic acid have been found to contain several key enzymes, including isoniazid hydrazine hydrolase, isonicotinic acid hydroxylase, and this compound hydroxylase. mdpi.com These hydroxylases are crucial for the introduction of hydroxyl groups onto the pyridine (B92270) ring, a critical step in the metabolic pathway. mdpi.com The activity of these enzymes, such as 6-hydroxynicotinic acid 3-monooxygenase in other bacteria, demonstrates a common mechanism of using flavin-dependent monooxygenases for the decarboxylative hydroxylation of nicotinic acid derivatives. nih.govnih.govnih.govmdpi.com

Degradation of Related Halogenated Derivatives (e.g., 5-chloro-2-hydroxynicotinic acid by Mycobacterium spp.)

Research into related compounds provides further insight into the microbial metabolism of substituted pyridine derivatives. For instance, bacterial strains classified as Mycobacterium sp. have been isolated that can utilize 5-chloro-2-hydroxynicotinic acid as their sole source of carbon and energy. nih.gov In the degradation pathway of this halogenated derivative, the initial metabolite formed is 5-chloro-2,6-dihydroxynicotinic acid. nih.gov The study also noted that 2-hydroxynicotinic acid had an inductive effect on the degrading enzymes, suggesting a related metabolic mechanism. nih.gov

Accumulation of Metabolites (e.g., 2-oxo-glutarate)

During the microbial metabolism of isonicotinic acid and its precursors, specific metabolites can accumulate under certain conditions. When the metabolic process in Sarcina sp. is inhibited, for example by sodium arsenite, there is a significant accumulation of 2-oxo-glutarate (also known as alpha-ketoglutarate). mdpi.com This indicates that 2-oxo-glutarate is a key intermediate in the downstream metabolic pathway following the formation of this compound. mdpi.com 2-Oxo-glutarate is a central compound at the intersection of carbon and nitrogen metabolism, primarily known for its role in the tricarboxylic acid (TCA) cycle. chemimpex.com

Table 2: Metabolites in the Microbial Transformation of Isonicotinic Acid Precursors

| Condition | Precursor | Accumulated Metabolite |

|---|

Pharmacological and Therapeutic Potentials

The unique chemical structure of this compound suggests potential for pharmacological applications, although research in this area is still developing.

Antiproliferative and Apoptotic Effects in Cancer Cells

Based on available research, there is currently no specific scientific literature detailing the direct antiproliferative and apoptotic effects of this compound on cancer cells. While studies have been conducted on various derivatives of nicotinic and isonicotinic acids, as well as other hydroxylated compounds, which have shown cytotoxic and pro-apoptotic activities in different cancer cell lines, these findings are not directly applicable to this compound itself. mdpi.comnih.gov Further investigation is required to determine if this compound possesses any potential as an antiproliferative or apoptosis-inducing agent.

Sensitivity in NAPRT-Proficient Cancer Cell Lines (e.g., Ovarian, Pancreatic, Gastric)

This compound, also known as 2-hydroxynicotinic acid (2-HNA), has been identified as an inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT), a key enzyme in the Preiss-Handler pathway of NAD+ synthesis. This pathway is particularly relevant in certain cancer cells that rely on it for NAD+ production. Research has demonstrated that the sensitivity of cancer cells to therapies targeting NAD+ synthesis is often dictated by their NAPRT expression status.

Specifically, NAPRT is found to be amplified in a significant subset of solid tumors, including ovarian, pancreatic, and breast cancers. In these NAPRT-proficient cancer cells, 2-HNA has been shown to sensitize them to inhibitors of another crucial NAD+ synthesis enzyme, nicotinamide phosphoribosyltransferase (NAMPT). For instance, studies have revealed that 2-HNA treatment can make NAPRT-expressing ovarian and pancreatic cancer cells more susceptible to the effects of NAMPT inhibitors. This sensitizing effect effectively mimics the outcome of genetically silencing the NAPRT gene in these cancer cell lines.

Conversely, some cancer types, such as certain epithelial-to-mesenchymal transition (EMT)-subtype gastric cancers, exhibit susceptibility to NAMPT inhibitors due to the epigenetic loss of NAPRT gene expression. This highlights the critical role of NAPRT status in determining the therapeutic strategy for cancers. The inhibition of NAPRT by 2-HNA in proficient cell lines is a promising approach to enhance the efficacy of other anticancer agents.

Table 1: Effect of this compound on NAPRT-Proficient Cancer Cells

| Cell Type | Finding | Implication |

|---|---|---|

| Ovarian Cancer Cells | Sensitized to NAMPT inhibitors by 2-HNA. | Potential for combination therapy in NAPRT-proficient ovarian cancer. |

| Pancreatic Cancer Cells | Sensitized to NAMPT inhibitors by 2-HNA. | Suggests a broader applicability of this therapeutic strategy in other NAPRT-positive cancers. |

Overcoming Therapeutic Resistance to Other Agents

A significant challenge in cancer therapy is the development of resistance to targeted agents. Inhibitors of NAMPT have been explored as anticancer drugs, but their effectiveness can be limited in cancer cells that utilize the NAPRT-dependent Preiss-Handler pathway for NAD+ synthesis, thus bypassing the NAMPT blockade.

This compound plays a crucial role in overcoming this form of therapeutic resistance. Research has shown that 2-HNA can cooperate with the NAMPT inhibitor FK866 to effectively kill NAPRT-proficient cancer cells that are otherwise resistant to FK866 alone. By inhibiting NAPRT, 2-HNA shuts down the alternative NAD+ production route, making the cancer cells once again dependent on the NAMPT pathway and therefore sensitive to its inhibition.

This synergistic effect has been demonstrated in preclinical studies where the combination of 2-HNA and a NAMPT inhibitor led to a significant reduction in cancer cell viability. This approach of dual targeting of the NAD+ metabolic pathways represents a rational strategy to overcome acquired resistance and enhance the therapeutic window of NAMPT inhibitors in NAPRT-proficient tumors.

Table 2: this compound in Overcoming Resistance to NAMPT Inhibitors

| Agent | Mechanism of Action | Role of this compound | Outcome |

|---|

Anti-inflammatory and Antioxidant Properties

While derivatives of isonicotinic acid have been investigated for their anti-inflammatory and antioxidant activities, with some showing potent inhibition of reactive oxygen species (ROS), direct scientific evidence specifically detailing the anti-inflammatory and antioxidant properties of this compound is not extensively available in the current body of research.

Hypoglycemic Activity

There is currently a lack of specific research findings on the hypoglycemic activity of this compound.

Antimicrobial Activities (e.g., against Escherichia coli, Staphylococcus aureus, Bacillus subtilis)

No specific studies detailing the antimicrobial activities of this compound against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis have been identified in the reviewed scientific literature.

Applications in Medicinal Chemistry Design

Precursor in Synthesis of Selective Neuropeptide Y Y5 Inhibitors

The scientific literature on the synthesis of selective neuropeptide Y (NPY) Y5 receptor inhibitors does not prominently feature this compound as a key precursor or starting material. While various synthetic routes for NPY Y5 antagonists have been described, the involvement of this compound in these pathways is not well-documented.

Advanced Characterization and Spectroscopic Analysis

X-ray Diffraction (Single Crystal and Powder) for Structural Elucidation

X-ray diffraction is a cornerstone technique for determining the precise three-dimensional arrangement of atoms in the crystalline solid-state of 2-hydroxyisonicotinic acid. In the solid state, this compound predominantly exists as its tautomer, 2-oxo-1,2-dihydropyridine-4-carboxylic acid. chemimpex.com

Single-crystal X-ray diffraction studies have been instrumental in resolving the molecular and crystal structures of various forms of hydroxynicotinic acids. acs.orgresearchgate.net For this compound, these studies confirm the oxo tautomer form, characterized by the presence of N-H and C=O bonds within the pyridine (B92270) ring. researchgate.net The crystal system for one of the polymorphic forms of this compound has been identified as monoclinic, with the space group P21/n. researchgate.netfigshare.com The detailed analysis of the crystal structure reveals intricate hydrogen-bonding networks that stabilize the crystalline lattice. rsc.org

Powder X-ray diffraction (PXRD) is employed to characterize polycrystalline samples, identify different polymorphic forms, and assess sample purity. rsc.orgmdpi.com The PXRD patterns of this compound can show variations depending on the crystalline form, which can be influenced by crystallization conditions such as pH. mdpi.com For instance, the measured powder patterns of some co-crystals involving nicotinic acid derivatives have shown preferred orientation effects due to layered crystal packing. rsc.org

Interactive Table:

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Tautomer Confirmation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and is crucial for confirming its tautomeric state.

FT-IR spectroscopy of this compound reveals characteristic absorption bands that correspond to specific molecular vibrations. The presence of bands typical for N-H and C=O stretching frequencies supports the existence of the oxo tautomer in the solid state. researchgate.net In one study, FT-IR was used to confirm the formation of the N-oxide derivative of this compound, with characteristic peaks observed in the 1640–1680 cm⁻¹ range.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the pyridine ring. The FT-Raman spectrum of the free this compound ligand shows active modes for N-H and O-H stretching vibrations around 3125 and 3063 cm⁻¹, respectively. researchgate.net A peak corresponding to the C=O stretching mode is observed at 1744 cm⁻¹. researchgate.net The coordination of this compound to metal ions, such as in lanthanide complexes, leads to shifts in the Raman vibrational modes, indicating the involvement of the carboxylate and hydroxyl groups in binding. researchgate.netreading.ac.uk

Interactive Table:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) for Solution-State Structural Analysis and Protonation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool for elucidating the structure of this compound in solution and for studying protonation equilibria.

¹H NMR studies are used to understand the deprotonation and complexation behavior of this compound with metal ions like Ga³⁺. researchgate.net The chemical shifts of the protons on the pyridine ring are sensitive to the pH of the solution, allowing for the determination of pKa values. researchgate.net In coordination chemistry, ¹H NMR helps to determine the coordination modes of the ligand when bound to metal ions. For instance, in lanthanide complexes, NMR results, in conjunction with other techniques, have shown that the 2-hydroxynicotinate ligand coordinates through O,O-chelation. researchgate.netreading.ac.uk

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is utilized to investigate the electronic transitions within the this compound molecule and to study its complexation with metal ions. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the aromatic ring and the carbonyl group. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. For instance, the N-oxide derivative of this compound shows a maximum absorbance (λmax) at 254 nm. UV-Vis spectrophotometry is also a key technique for studying the formation and stoichiometry of metal complexes. core.ac.uk The binding of a metal ion to this compound often results in a shift in the absorption spectrum, which can be monitored to determine the stability constants of the resulting complexes. researchgate.netcore.ac.uk

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation. The molecular weight of this compound is 139.11 g/mol . chemimpex.comnih.govtcichemicals.com High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Analysis of the fragmentation patterns observed in the mass spectrum can provide further structural information. For example, mass spectrometric analysis was used to identify 2-mercaptopyridine (B119420) as a contaminant in a commercial stock of 6-mercaptonicotinic acid. nih.gov

Potentiometric Titrations for Acidity Constants and Metal-Ligand Binding

Potentiometric titrations are a classical and highly accurate method for determining the acidity constants (pKa values) of this compound and for quantifying the thermodynamics of its interactions with metal ions.

By titrating a solution of this compound with a standard base, the pKa values corresponding to the deprotonation of the carboxylic acid and the hydroxyl/pyridone group can be determined. researchgate.net These values are crucial for understanding the species distribution of the ligand at a given pH. Potentiometric titrations are also extensively used to determine the stability constants of metal-ligand complexes. core.ac.uk This involves titrating a solution containing both the ligand and a metal ion. The resulting titration curve is then analyzed to calculate the formation constants of the various complex species in solution. core.ac.uk Such studies have been performed to evaluate the chelation efficacy of hydroxynicotinic acid derivatives for metal ions like iron(III) and aluminum(III). researchgate.net

Interactive Table:

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability, decomposition behavior, and phase transitions of this compound.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of solvated molecules. For instance, the decomposition of a lanthanide coordination polymer with this compound has been studied using TGA. researching.cn DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and the enthalpy of phase transitions. Studies on the polymorphs of 2-hydroxynicotinic acid have shown that they exhibit different thermal behaviors, with one form being the most stable at elevated temperatures. researchgate.netrsc.org For example, one polymorph has a decomposition onset of around 250°C. The melting point of this compound has been reported to be 328 °C (with decomposition). tcichemicals.com

Interactive Table:

Electroanalytical Chemistry (e.g., Electrochemiluminescence)

Investigations into 2-hydroxynicotinic acid reveal that it is an electrochemiluminescent (ECL) active compound. This property is observed when the compound is in the presence of a co-reactant, which facilitates the generation of an excited state that emits light upon relaxation.

Detailed Research Findings for 2-Hydroxynicotinic Acid:

The electrochemiluminescence of 2-hydroxynicotinic acid has been observed to occur at a potential of -1.6 V versus a silver/silver chloride (Ag/AgCl) reference electrode when using potassium persulfate (K₂S₂O₈) as a co-reactant. The proposed mechanism for this phenomenon involves an initial reduction of the persulfate dianion (S₂O₈²⁻) at the electrode surface to form the sulfate (B86663) radical anion (SO₄·⁻). Subsequently, an electron transfer occurs between the 2-hydroxynicotinic acid molecule and the highly reactive sulfate radical. This transfer generates an excited state of the 2-HNA molecule (2-HNA*), which then decays to its ground state, releasing the excess energy as light.

The intensity of the ECL signal is highly dependent on the experimental conditions. Research has shown that a 0.5 M borate (B1201080) buffer with a pH of 8.5 provides the optimal medium for maximizing the light emission. Furthermore, a potential sweep rate of 0.3 V/s has been identified as the ideal balance between achieving a stable signal and maintaining high sensitivity.

It is important to note that both this compound and 2-hydroxynicotinic acid exist in a tautomeric equilibrium with their keto forms, 2-oxo-1,2-dihydropyridine-4-carboxylic acid and 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, respectively. rsc.org In the solid state, the keto tautomer is predominant for 2-hydroxynicotinic acid, a characteristic that significantly influences its chemical and physical properties. rsc.org This tautomerism likely plays a crucial role in the electrochemical behavior of these compounds.

While these findings for 2-hydroxynicotinic acid are informative, it must be emphasized that direct experimental data for this compound is required to confirm its specific electroanalytical characteristics. The difference in the carboxyl group's position could influence the electronic properties and, consequently, the electrochemical and ECL behavior of the molecule.

Data Tables

Table 1: Optimized Conditions for Electrochemiluminescence of 2-Hydroxynicotinic Acid

| Parameter | Optimal Condition |

| Co-reactant | Potassium Persulfate (K₂S₂O₈) |

| Buffer Composition | 0.5 M Borate Buffer |

| pH | 8.5 |

| Potential Sweep Rate | 0.3 V/s |

Table 2: Electrochemiluminescence Characteristics of 2-Hydroxynicotinic Acid

| Characteristic | Value |

| ECL Emission Potential | -1.6 V (vs. Ag/AgCl) |

| Proposed Emitting Species | Excited-state 2-HNA* |

| Radical Intermediate | Sulfate Radical Anion (SO₄·⁻) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, G3MP2, CBS-QB3)

A variety of quantum chemical methods have been employed to study 2-Hydroxyisonicotinic acid and its isomers. High-level ab initio methods like the Gaussian-3-based model chemistry (G3MP2) and Complete Basis Set (CBS-QB3) methods have been utilized to provide accurate predictions of thermochemical properties. nih.govresearchgate.net These methods are essential for reliably determining the relative stabilities of different tautomeric forms. nih.govresearchgate.net

Density Functional Theory (DFT) calculations are also widely used to analyze molecular properties. nih.govmdpi.com These quantum mechanical models are instrumental in understanding the molecule's reactivity, structure, and the nature of its intermolecular interactions. nih.govrsc.org

A significant area of theoretical investigation for this compound is its tautomerism. The compound can exist in either a hydroxy form or a keto (oxo) form. In the solid state, it has been established that the molecule exists as its tautomer, 2-oxo-1,2-dihydropyridine-4-carboxylic acid. nih.gov

Theoretical calculations have been crucial in understanding the energetic preferences of these tautomers. Studies using G3MP2 and CBS-QB3 levels of theory have investigated the energetics in the gas phase. nih.govresearchgate.net These calculations consistently show that the oxo tautomer is energetically more favorable than the hydroxy form. nih.govresearchgate.net For instance, in a study of hydroxynicotinic acid isomers, calculations indicated a strong preference for the oxo form for the 2-hydroxy isomer in the ideal gas phase at 298.15 K. nih.govresearchgate.net

| Computational Method | Phase | Most Stable Tautomer | Reference |

| G3MP2 | Gas Phase | Oxo form | nih.govresearchgate.net |

| CBS-QB3 | Gas Phase | Oxo form | nih.govresearchgate.net |

| X-ray Diffraction | Solid State | Oxo form | nih.gov |

This table summarizes the findings on the tautomeric stability of this compound from both theoretical calculations and experimental observations.

The conformational properties of this compound when it acts as a ligand have been analyzed through structural studies of its metal complexes. In a study involving cobalt(II) complexes, X-ray crystal structure analysis was used to determine the conformation of the 2-hydroxynicotinic acid ligand in the solid state. hud.ac.uk The analysis confirmed that the ligand exists in its keto tautomeric form when coordinated to the metal center. hud.ac.uk Such studies are vital for understanding how the molecule's structure adapts upon binding to other chemical entities, which is fundamental in coordination chemistry and materials science. hud.ac.uk

Lattice Energy Calculations for Crystal Structure Stability

In the solid state, this compound is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms. rsc.org Lattice energy calculations have been performed to evaluate the energetic properties and relative stability of these different polymorphs. rsc.org These calculations help in understanding the packing arrangements of the molecules within the crystal and the forces holding the structure together. rsc.orgresearchgate.net For example, studies on the four identified polymorphs of its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, used lattice energy calculations to assess the energetic landscape of the system. rsc.org The stability of different polymorphs can influence physical properties like solubility and dissolution rate. researchgate.net

Examination of Local Hydrogen Bonding Preferences (Condensed Fukui Function, Dual Descriptors)

To understand the specific interactions that govern the crystal packing, theoretical tools like the condensed Fukui function and dual descriptors have been employed. rsc.org These concepts, derived from DFT, help to predict and analyze local chemical reactivity and intermolecular interactions. scm.comfaccts.de Specifically, they have been used to examine the local preferences for hydrogen bonding in the crystal structure of this compound's tautomer. rsc.orgresearchgate.net By identifying the most electrophilic and nucleophilic sites on the molecule, these descriptors provide a detailed picture of how individual molecules will interact with their neighbors through hydrogen bonds, which are critical in stabilizing the crystal lattice. rsc.orgscm.com

Molecular Docking Studies for Enzyme-Inhibitor Interactions

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein or enzyme. dergipark.org.trchemrxiv.org This method is instrumental in drug discovery for identifying potential enzyme inhibitors. mdpi.com

This compound has been identified as an inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAPRT), a key enzyme in an NAD production pathway relevant to cancer cell survival. semanticscholar.orgresearchgate.net Its potential as a NAPRT inhibitor was investigated through in silico drug discovery approaches, which include virtual screening and docking simulations. semanticscholar.org These studies aim to find compounds that can effectively bind to the active site of NAPRT, thereby blocking its function and depriving cancer cells of NAD. semanticscholar.orgresearchgate.net

Furthermore, a derivative, this compound N-oxide, has been studied as an inhibitor of protocatechuate 3,4-dioxygenase (3,4-PCD). pdbj.org Crystal structures of the enzyme in complex with this inhibitor have been determined, revealing how the molecule binds to the active site's ferric ion and displaces an endogenous ligand. pdbj.org These structural insights are crucial for understanding the mechanism of inhibition and for designing more potent inhibitors. pdbj.org

| Enzyme Target | Compound/Derivative | Role | Key Computational/Structural Finding | Reference |

| Nicotinamide Phosphoribosyltransferase (NAPRT) | This compound | Inhibitor | Identified through in silico virtual screening as a putative NAPRT inhibitor. | semanticscholar.org |

| Protocatechuate 3,4-dioxygenase (3,4-PCD) | This compound N-oxide | Inhibitor/Substrate Analog | Crystal structure showed asymmetrically chelated binding to the active site Fe3+, displacing an endogenous Tyr447 ligand. | pdbj.org |

This table provides a summary of the enzyme-inhibitor interaction studies involving this compound and its derivative.

Structure Activity Relationship Sar Studies and Analog Design

Comparative Analysis with Isomers

A crucial aspect of understanding the SAR of 2-hydroxyisonicotinic acid involves comparing its biological activity with that of its structural isomers, such as 3-hydroxypicolinic acid, 4-hydroxynicotinic acid, and 6-hydroxynicotinic acid. These comparisons help to elucidate the importance of the specific arrangement of the hydroxyl and carboxylic acid groups on the pyridine (B92270) ring for biological efficacy.

The position of the hydroxyl group significantly influences the compound's tautomeric equilibrium and, consequently, its chemical and biological properties. This compound predominantly exists in its keto tautomeric form, 2-oxo-1,2-dihydropyridine-4-carboxylic acid. In contrast, 6-hydroxynicotinic acid favors the enolic form, which enhances its solubility in polar solvents and alters its chemical reactivity. nih.gov For instance, the keto form of this compound makes it resistant to oxidation, necessitating different synthetic strategies for creating derivatives compared to its isomer, 6-hydroxynicotinic acid. nih.gov

Studies on the inhibition of NAPRT have revealed significant differences among the isomers. While this compound is a known inhibitor of NAPRT, its isomer 4-hydroxynicotinic acid also demonstrates competitive inhibitory activity against the enzyme, with a reported Ki value of 307.5 µM. nih.govresearchgate.net However, other isomers, namely 5-hydroxynicotinic acid and 6-hydroxynicotinic acid, were found to be incapable of sensitizing NAPRT-proficient ovarian cancer cells to the NAMPT inhibitor FK866, suggesting they are not effective inhibitors of NAPRT in this cellular context. mdpi-res.com 3-Hydroxypicolinic acid, another isomer, exhibits different coordination geometries when forming complexes with metal ions compared to this compound, which prefers N,O-chelation. nih.gov

| Compound | Position of -OH Group | NAPRT Inhibitory Activity | Ki Value (µM) | Notes |

|---|---|---|---|---|

| This compound | 2 | Competitive Inhibitor | 230 (apparent) | Sensitizes NAPRT-proficient cancer cells to NAMPT inhibitors. nih.gov |

| 4-Hydroxynicotinic Acid | 4 | Competitive Inhibitor | 307.5 | Demonstrated anticancer activity in cellular models when combined with FK866. nih.govresearchgate.net |

| 5-Hydroxynicotinic Acid | 5 | Inactive | - | Did not sensitize OVCAR-8 cells to FK866. mdpi-res.com |

| 6-Hydroxynicotinic Acid | 6 | Inactive | - | Did not sensitize OVCAR-8 cells to FK866. mdpi-res.com |

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of this compound, particularly its role as a NAPRT inhibitor and its anticancer effects, is intrinsically linked to its specific structural features. The primary mechanism of action is the competitive inhibition of NAPRT, an enzyme in the Preiss-Handler pathway responsible for converting nicotinic acid to nicotinic acid mononucleotide, a precursor of NAD+. nih.gov By blocking this enzyme, this compound leads to the depletion of NAD+ levels, which is particularly detrimental to cancer cells that have a high metabolic rate and rely on this pathway for survival.

The key structural motifs responsible for this activity are the pyridine ring, the hydroxyl group at the 2-position, and the carboxylic acid group at the 4-position. The compound's ability to exist as the 2-oxo-1,2-dihydropyridine tautomer is crucial. This tautomeric form, stabilized by intramolecular hydrogen bonding between the carboxylic acid and the keto group, is believed to be the active conformation that binds to the NAPRT active site.

The anticancer effects of this compound are most pronounced when used in combination with inhibitors of the parallel NAD+ salvage pathway enzyme, nicotinamide (B372718) phosphoribosyltransferase (NAMPT), such as FK866. researchgate.netresearchgate.net This synergistic approach effectively shuts down the two major NAD+ production routes in cancer cells that express NAPRT, leading to significant cell death. researchgate.netresearchgate.netfrontiersin.org The efficacy of this compound is therefore dependent on the NAPRT proficiency of the cancer cells. thno.org

Design and Synthesis of Derivatives to Modulate Properties

Building on the understanding of its SAR, researchers have designed and synthesized numerous derivatives of this compound to modulate its properties, aiming to improve potency, solubility, and selectivity. These efforts are critical for developing more effective therapeutic agents.

One strategy to enhance the compound's properties is to modify the carboxylic acid group. For example, converting the carboxylic acid to esters, amides, or aldehydes can serve as a precursor step for further modifications. bohrium.comresearchgate.net In one study, this approach was used to synthesize a series of 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives, introducing a triazole moiety to explore new chemical space and potential biological activities. bohrium.comresearchgate.net

Another approach focuses on improving the pharmacokinetic properties, such as solubility and bioavailability. The synthesis of 2-(piperidin-4-yloxy)nicotinic acid from 2-hydroxynicotinic acid and 4-chloropiperidine (B1584346) represents an attempt to enhance these characteristics. vulcanchem.com Poor aqueous solubility is a known limitation of this compound, which has been addressed by creating its sodium salt form to improve its utility in in vivo studies. nih.gov

Furthermore, the discovery of new scaffolds that inhibit NAPRT has opened up other avenues for drug design. For instance, a series of benzimidazole (B57391) derivatives were synthesized, leading to the identification of a noncompetitive inhibitor of NAPRT with a Ki value of 338 µM towards nicotinic acid. nih.govmdpi.com This finding is significant as it provides a different chemical starting point for the development of novel NAPRT inhibitors.

| Derivative Class | Modification Strategy | Intended Modulation | Example Compound(s) |

|---|---|---|---|

| Triazole-containing Pyridinones | Conversion of carboxylic acid to ester/amide/aldehyde followed by click chemistry. bohrium.comresearchgate.net | Exploration of new chemical space for potential biological activity. | 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives |

| Piperidinyl Ether Derivatives | Reaction of the hydroxyl group with a functionalized piperidine. vulcanchem.com | Enhance bioavailability and modulate receptor selectivity. vulcanchem.com | 2-(Piperidin-4-yloxy)nicotinic acid |

| Benzimidazole Derivatives | Identification of a new scaffold through screening and SAR studies. nih.govmdpi.com | Develop non-competitive inhibitors with potentially different binding modes. | 1,2-dimethylbenzimidazole derivatives |

| Sodium Salt | Salt formation of the carboxylic acid. nih.gov | Improve aqueous solubility for in vivo applications. nih.gov | Sodium 2-hydroxyisonicotinate |

Applications in Materials Science and Advanced Analytical Chemistry

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional porous structures. mdpi.com The choice of organic ligand is critical for tailoring the properties of the MOF, such as pore size, functionality, and stability. jchemrev.com 2-hydroxyisonicotinic acid (H₂nica) and its deprotonated form (nica²⁻) have been successfully employed as ligands in the synthesis of novel MOFs. mdpi.comresearchgate.net

The synthesis of MOFs using this compound often involves solvothermal or hydrothermal methods. A notable example is the creation of a Zinc(II)-based MOF, formulated as {[Zn₂(nica)₂(bpy)₁.₅(H₂O)]·0.5(bpy)·3H₂O}n, where 'nica' is the dianion of this compound and 'bpy' is 4,4ʹ-bipyridine. mdpi.com This compound was synthesized through a one-step, self-assembly process by reacting Zinc(II) nitrate (B79036) hexahydrate (Zn(NO₃)₂∙6H₂O), this compound (H₂nica), and 4,4ʹ-bipyridine (bpy) under specific conditions. mdpi.com The versatility of this compound as a ligand is further demonstrated in the synthesis of lanthanide-based coordination polymers, where it links with lanthanide-oxalate chains to form layered architectures. researchgate.net

Table 1: Synthesis Parameters for a Zn(II)-based MOF with this compound

| Parameter | Details | Source |

|---|---|---|

| Metal Source | Zinc(II) nitrate hexahydrate (Zn(NO₃)₂∙6H₂O) | mdpi.com |

| Primary Ligand | This compound (H₂nica) | mdpi.com |

| Secondary Ligand | 4,4ʹ-bipyridine (bpy) | mdpi.com |

| Synthesis Method | One-step self-assembly process | mdpi.com |

| Resulting Formula | {[Zn₂(nica)₂(bpy)₁.₅(H₂O)]·0.5(bpy)·3H₂O}n | mdpi.com |

The MOFs constructed with this compound exhibit distinct structural features. The aforementioned Zn(II)-based MOF crystallizes in the orthorhombic, non-centrosymmetric space group Fdd2. mdpi.comresearchgate.net Its structure is a three-dimensional porous framework. mdpi.com In this framework, the 2-hydroxyisonicotinate (nica²⁻) ligands chelate with the Zn(II) ions in both N,O and O,O-chelation modes, forming zig-zag chains. mdpi.com These one-dimensional chains are then extended into a 3D structure by the bridging 4,4ʹ-bipyridine ligands. mdpi.com The voids within this framework are occupied by free water and 4,4ʹ-bipyridine guest molecules. mdpi.com

Similarly, lanthanide-based MOFs synthesized with this ligand, such as those involving Holmium (Ho) and Dysprosium (Dy), form two-dimensional layered architectures. researchgate.net These layers are constructed from the linkage of one-dimensional lanthanide-oxalate chains with the 2-hydroxyisonicotinate ligands acting as bridges. These 2D layers are further connected by strong π–π stacking interactions, resulting in a three-dimensional microporous supramolecular framework. researchgate.net

Table 2: Crystallographic Data for a Zn(II)-2-Hydroxyisonicotinate MOF

| Feature | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | Fdd2 | mdpi.comresearchgate.net |

| Point Group | C₂v | mdpi.com |

| Framework | Three-dimensional porous | mdpi.comresearchgate.net |

| Guest Molecules | Water, 4,4′-bipyridine | mdpi.com |

Molecularly Imprinted Polymers (MIPs) for Selective Detection

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule (the template). mdpi.com The process involves polymerizing functional monomers and cross-linkers around a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target. mdpi.com

This compound has been effectively used as a structural analogue or "dummy template" in the synthesis of MIPs. ugent.be Its hydroxyl and carboxyl functional groups are capable of forming hydrogen-bonding interactions with functional monomers, such as methacrylic acid, during the pre-polymerization step. This interaction is crucial for the formation of specific recognition sites. A key application is the development of MIPs for the selective detection of patulin, a mycotoxin found in food products. In this context, this compound proved to be a superior template compared to other analogues like 6-hydroxynicotinic acid, which was attributed to better steric compatibility, leading to an imprinting factor of 3.8.

The selectivity and binding capacity of MIPs are highly dependent on the synthesis conditions. analis.com.my Several strategies can be employed to optimize the performance of MIPs templated with this compound. The goal of optimization is to maximize specific binding to the target molecule while minimizing non-specific interactions.

Table 3: Optimization Strategies for MIP Synthesis

| Strategy | Description | Rationale | Source(s) |

|---|---|---|---|

| Template Selection | Screening alternative templates with structural similarities to the target analyte. | Computational simulations (e.g., HyperChem) can predict binding energies and help select the template with the best fit. | |

| Monomer:Template Ratio | Adjusting the molar ratio between the functional monomer and the template. | An optimal ratio (e.g., 4:1) ensures sufficient monomer to form stable complexes with the template without creating excess non-selective binding sites. analis.com.my | analis.com.my |

| Solvent Selection | Choosing a porogen (solvent) that facilitates the desired interactions. | The solvent influences the polymer morphology and the non-covalent interactions between the template and monomer. Polar solvents can enhance hydrogen bonding. mdpi.comanalis.com.my | mdpi.comanalis.com.my |

| Cross-linker Amount | Varying the concentration of the cross-linking agent. | The cross-linker provides mechanical stability to the polymer matrix and fixes the functional monomers in place around the template. An appropriate amount is crucial for creating well-defined cavities. mdpi.comanalis.com.my | mdpi.comanalis.com.my |

| Binding Validation | Quantifying the binding capacity and selectivity post-synthesis. | Techniques like HPLC-MS are used to determine the maximum binding capacity (Qmax) and compare the MIP's affinity for the template versus other similar molecules. | |

Analytical Detection Methods for Biological and Environmental Samples

The development of sensitive and reliable analytical methods is essential for quantifying this compound in complex matrices. This compound has been detected in biological fluids such as urine and is an intermediate in the environmental degradation of pyridine-based compounds. hmdb.catandfonline.com

Several advanced analytical techniques have been applied for its detection. A Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) method has been developed for the analysis of tryptophan metabolites in human cerebrospinal fluid, which includes this compound as an analyte. nih.gov This method provides good separation selectivity and symmetrical peak shapes, which are crucial for sensitive detection in complex biological samples. nih.gov Additionally, electrochemiluminescence (ECL) has been explored as a detection method. This compound exhibits ECL emission at -1.6 V in the presence of K₂S₂O₈ as a co-reactant, a principle that can be harnessed for quantitative analysis. Optimization of the ECL method involves adjusting the buffer composition (e.g., 0.5 M borate (B1201080) buffer at pH 8.5) and the potential sweep rate to maximize signal intensity and stability.

Table 4: Analytical Methods for the Detection of this compound

| Method | Sample Matrix | Key Parameters / Principle | Source |

|---|---|---|---|

| CE-MS/MS | Human Cerebrospinal Fluid | Separation on a VBTA coated capillary with a mobile phase of 15 mmol/L (NH₄)₂CO₃ at pH 11.0. | nih.gov |

| ECL | Aqueous Solution | Emission at -1.6 V (vs. Ag/AgCl) with K₂S₂O₈ co-reactant in 0.5 M borate buffer (pH 8.5). | |

| Metabolomics | Urine, Plasma | Detected as part of broader metabolome analysis, often using LC-MS or UHPLC-MS based platforms. | hmdb.cadiva-portal.org |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This hyphenated technique is particularly well-suited for the analysis of small, polar, and charged molecules, such as this compound and its isomers, making it a valuable tool in metabolomics and pharmaceutical analysis. nih.govresearchgate.net CE-MS offers high resolving power, requires minimal sample volumes in the nanoliter range, and can perform analyses at high speed. wikipedia.org

In CE-MS, analytes are separated in a narrow capillary based on their size and charge when an electric field is applied. chromatographytoday.com The selection of the background electrolyte (BGE) is crucial as it influences the separation and must be volatile (e.g., formic acid, acetic acid, ammonium (B1175870) acetate) to be compatible with the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. chromatographyonline.com The ESI source converts the molecules emerging from the capillary into gas-phase ions, which are then transferred to the mass spectrometer for detection and identification based on their mass-to-charge ratio. wikipedia.org

Research has demonstrated the successful application of CE-MS for the analysis of compounds structurally related to this compound. In one study, a CE-electrospray ionization-tandem mass spectrometry (CE-ESI-MS/MS) method was developed for the simultaneous separation and quantification of tryptophan metabolites, including the isomer 2-Hydroxynicotinic acid, in human cerebrospinal fluid. nih.gov The study highlighted the advantages of CE-MS/MS, which provided superior separation selectivity, symmetrical peak shapes, and higher signal-to-noise ratios for the target analytes compared to HPLC-MS/MS methods. nih.gov This enhanced performance is partly due to the aqueous mobile phases often used in HPLC, which can suppress ESI efficiency for polar analytes. nih.gov

The method utilized a quaternary ammonium coated capillary to minimize analyte interaction with the capillary wall and ensure run-to-run repeatability. nih.gov Analytes were detected in positive ion mode using multiple reaction monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov The specific parameters for the analysis of 2-Hydroxynicotinic acid are detailed in the table below.

Table 1: CE-MS/MS Parameters for the Analysis of 2-Hydroxynicotinic acid

This interactive table details the optimized mass spectrometric parameters used for the detection of 2-Hydroxynicotinic acid via CE-MS/MS in the positive ion mode. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (FV) | Collision Energy (eV) |

| 2-Hydroxynicotinic acid | 140.0 | 94.1 | 74 V | 21 eV |

The findings from this research underscore the capability of CE-MS to achieve sensitive and robust analysis of nicotinic acid derivatives. nih.gov The ability to obtain excellent intra-day and inter-day repeatability, with relative standard deviations (%RSD) for migration times and peak areas below 2.0% and 2.5% respectively, demonstrates the method's reliability for quantitative studies. nih.gov

Future Research Directions and Translational Challenges

Development of More Potent and Soluble Analogues for Therapeutic Applications